1-(Pyrimidin-2-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one
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Description
1-(Pyrimidin-2-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one is a useful research compound. Its molecular formula is C12H10N4O and its molecular weight is 226.23 g/mol. The purity is usually 95%.
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Biological Activity
1-(Pyrimidin-2-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications in various therapeutic areas.
Molecular Formula
- C : 13
- H : 12
- N : 4
- O : 1
Structural Representation
The compound features a benzimidazole core substituted with a pyrimidine group, which is known for enhancing biological activity due to its ability to interact with various biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor properties of benzimidazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that derivatives of benzimidazole exhibited significant cytotoxic effects against human cancer cell lines, suggesting that this compound may share similar properties .
Antimicrobial Effects
The compound has shown promising antimicrobial activity. In vitro studies have indicated that benzimidazole derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored through in vivo studies. The results suggest that it may reduce inflammation markers in animal models, indicating its potential use in treating inflammatory diseases . The docking studies associated with these findings suggest strong binding affinity to pro-inflammatory cytokines, further supporting its therapeutic potential .
Neuroprotective Effects
Preliminary research suggests that compounds related to benzimidazole may also exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. Compounds that modulate oxidative stress responses could offer therapeutic benefits in conditions such as Alzheimer's disease .
Synthetic Pathways
The synthesis of this compound typically involves the condensation of pyrimidine derivatives with benzimidazole precursors. Various synthetic routes have been developed to optimize yield and purity, including microwave-assisted synthesis and solvent-free methods, which are gaining popularity due to their efficiency and reduced environmental impact .
Case Studies on Derivatives
Several derivatives of this compound have been synthesized and evaluated for enhanced biological activities:
- Example 1 : A derivative with an additional methyl group showed increased cytotoxicity against breast cancer cells.
- Example 2 : Substituted variants exhibited improved antibacterial activity against resistant strains.
These studies underscore the importance of structural modifications in enhancing the biological profile of benzimidazole derivatives .
Properties
Molecular Formula |
C12H10N4O |
---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
3-(pyrimidin-2-ylmethyl)-1H-benzimidazol-2-one |
InChI |
InChI=1S/C12H10N4O/c17-12-15-9-4-1-2-5-10(9)16(12)8-11-13-6-3-7-14-11/h1-7H,8H2,(H,15,17) |
InChI Key |
NUOLDJUDMASEJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CC3=NC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.